

2-aminoheptane chemical properties and structure

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Compound of Interest

Compound Name: 2-Aminoheptane

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An In-depth Technical Guide to **2-Aminoheptane**: Chemical Properties, Structure, and Analysis

Introduction

2-Aminoheptane, also known as tuaminoheptane or 1-methylhexylamine, is a sympathomimetic amine utilized primarily as a nasal decongestant due to its vasoconstrictor properties.[1][2][3] It acts as a stimulant and is classified as an alkylamine, structurally distinct from phenethylamines due to the absence of an aromatic ring.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols for its analysis, and its primary mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Aminoheptane is a chiral molecule existing as two enantiomers, (R)-(-)-**2-aminoheptane** and (S)-(+)-**2-aminoheptane**. [4] The information presented here typically pertains to the racemic mixture unless otherwise specified.

Table 1: Chemical Identification of **2-Aminoheptane**

Identifier	Value
IUPAC Name	heptan-2-amine
Synonyms	Tuaminoheptane, 1-Methylhexylamine, 2-Heptylamine, Tuamine
CAS Number	123-82-0 (racemate)
6240-90-0 ((R)-isomer)	
44745-29-1 ((S)-isomer)	
Molecular Formula	C ₇ H ₁₇ N
SMILES	CCCCC(C)N
InChI Key	VSRBKQFNFZQRBM-UHFFFAOYSA-N (racemate)

Physicochemical Properties

The physicochemical properties of **2-aminoheptane** are critical for its formulation, delivery, and biological activity. It is a clear, colorless to yellow liquid.

Table 2: Physicochemical Data for **2-Aminoheptane**

Property	Value	Source(s)
Molecular Weight	115.22 g/mol	
Boiling Point	142-144 °C at 1013 hPa	
Density	0.766 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.418	
Solubility	Slightly soluble in water (9 g/L at 20 °C). Freely soluble in alcohol, ether, chloroform, and benzene.	
pH	11.45 (10 g/L in H ₂ O at 20 °C)	
Flash Point	54 °C (closed cup)	
logP (Octanol/Water)	2.40	

Experimental Protocols

Accurate quantification and characterization of **2-aminoheptane** are essential for quality control and research. The following protocols describe relevant analytical methodologies.

Titrimetric Assay for Quantification

A rapid and accurate method for determining the **2-aminoheptane** content in a sample involves non-aqueous acid-base titration.

Principle: The basic amine group of **2-aminoheptane** is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a suitable indicator.

Methodology:

- Reagent Preparation:
 - Titrant: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against a primary standard like potassium acid phthalate or 4-

aminopyridine.

- Solvent: Use anhydrous glacial acetic acid.
- Sample Preparation:
 - Accurately weigh a sample containing a known amount of **2-aminoheptane**.
 - Dissolve the sample in a sufficient volume of glacial acetic acid to ensure complete dissolution. For samples embedded in a matrix (e.g., a plastic inhaler pledget), extract the amine directly with the glacial acetic acid.
- Titration:
 - Immerse a calibrated pH electrode (or a suitable indicator electrode system) into the sample solution.
 - Titrate the solution with the standardized 0.1 N perchloric acid titrant, recording the potential (mV) or pH reading after each addition.
 - Continue the titration past the equivalence point.
- Endpoint Determination:
 - Determine the endpoint of the titration by identifying the point of maximum inflection on the titration curve (the first or second derivative of the plot of potential vs. titrant volume).
- Calculation:
 - Calculate the percentage of **2-aminoheptane** in the sample using the volume of titrant consumed, its normality, and the sample weight.

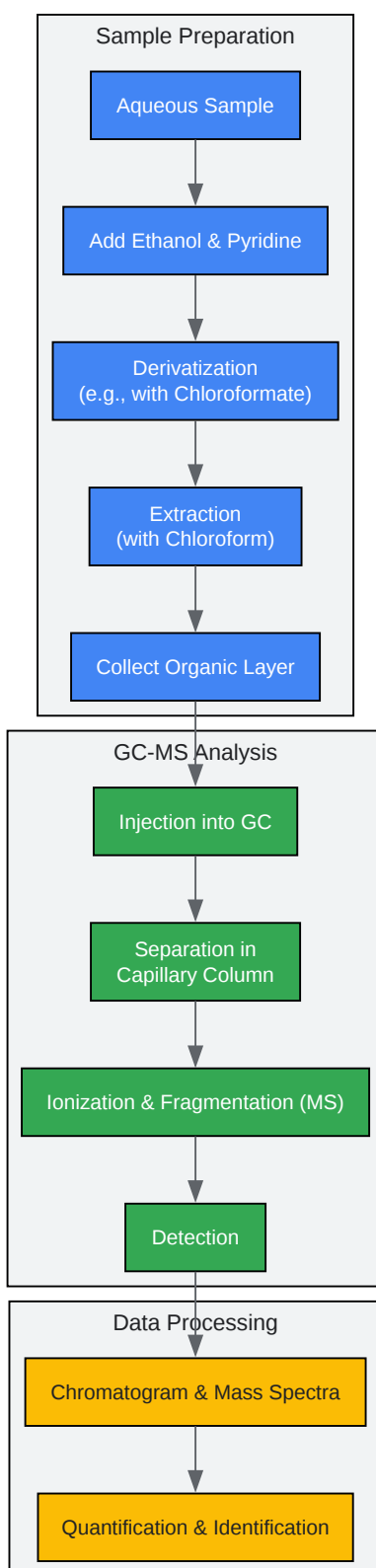
Chromatographic Analysis by GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **2-aminoheptane**. The following is a representative protocol, often requiring derivatization to improve the chromatographic behavior of the primary amine.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum for identification.

Methodology:

- Sample Preparation & Derivatization (Example with Chloroformate):
 - To 100 μ L of an aqueous sample, add 33 μ L of ethanol and 17 μ L of pyridine. Mix thoroughly.
 - Add 20 μ L of a chloroformate reagent (e.g., methyl chloroformate) and vortex immediately for 30-60 seconds. This step acylates the amine group, making it less polar and more volatile.
 - Add 100 μ L of chloroform to extract the derivatized **2-aminoheptane**.
 - Add 100 μ L of 50 mM sodium bicarbonate to neutralize excess reagent.
 - Vortex and centrifuge to separate the layers. The lower chloroform layer is collected for analysis.
- GC-MS Analysis:
 - GC Column: Use a mid-polarity capillary column (e.g., DB-5MS or equivalent).
 - Injection: Inject 1 μ L of the chloroform extract into the GC, typically in splitless mode.
 - Injector Temperature: 280 $^{\circ}$ C.
 - Oven Temperature Program: Start at 70 $^{\circ}$ C (hold for 1 min), ramp to 280 $^{\circ}$ C at 20 $^{\circ}$ C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of the target analyte.



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Caption: Workflow for the analysis of **2-aminoheptane** using GC-MS.

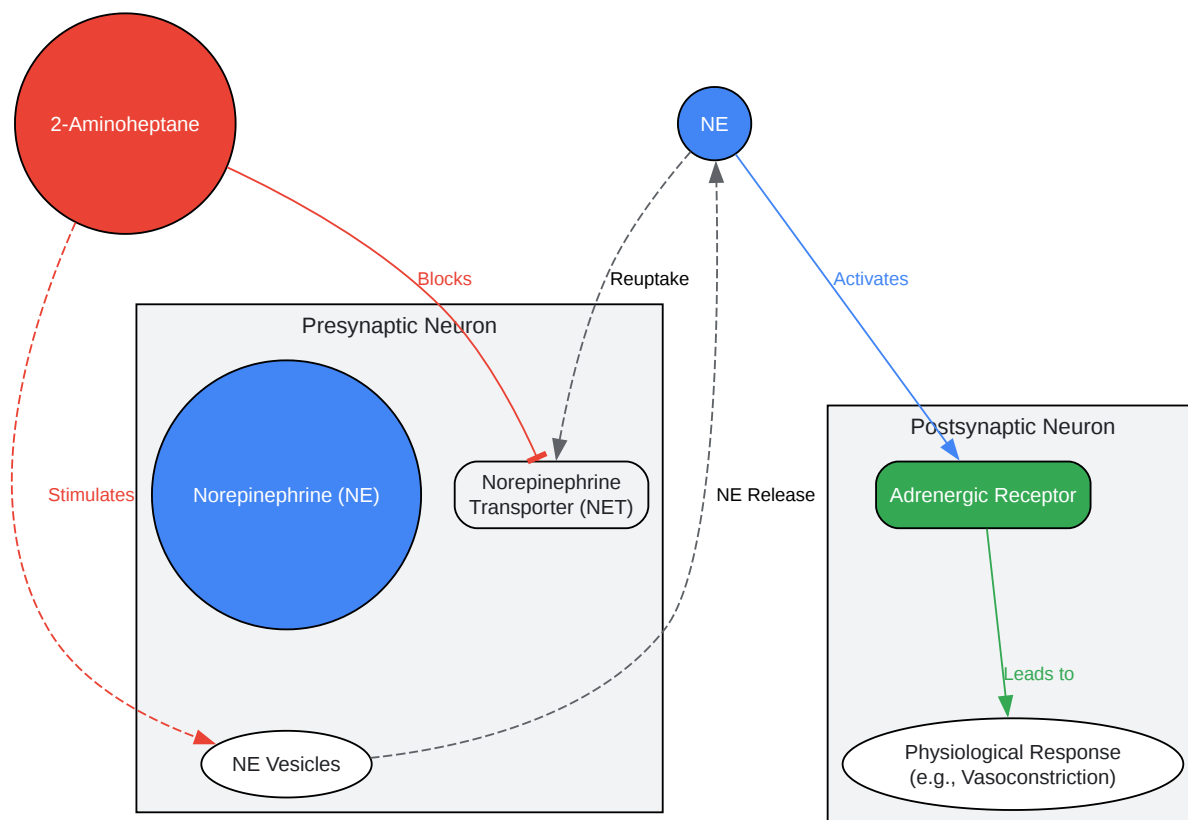
Biological Activity and Signaling Pathway

2-Aminoheptane is a sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine (noradrenaline). Its primary use as a nasal decongestant stems from its ability to act as a vasoconstrictor.

Mechanism of Action: The main mechanism underlying its effects is its action on noradrenergic synapses. **2-Aminoheptane** has been found to function as both a releasing agent and a reuptake inhibitor of norepinephrine.

- **Norepinephrine Releasing Agent:** **2-Aminoheptane** can enter the presynaptic neuron and induce the release of norepinephrine from storage vesicles into the synaptic cleft.
- **Norepinephrine Reuptake Inhibitor:** It inhibits the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft back into the presynaptic neuron.

Both actions lead to a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of adrenergic receptors on the postsynaptic cell, leading to downstream physiological effects such as vasoconstriction in the nasal mucosa, which reduces swelling and congestion.



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Caption: Mechanism of action of **2-aminoheptane** at a noradrenergic synapse.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
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